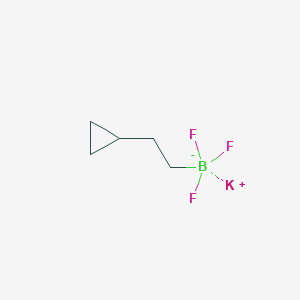

Potassium (2-cyclopropylethyl)trifluoroboranuide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium (2-cyclopropylethyl)trifluoroboranuide is a useful research compound. Its molecular formula is C5H9BF3K and its molecular weight is 176.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cross-Coupling Reactions

Potassium trifluoroborate derivatives are extensively used in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of C-C bonds by coupling potassium alkyltrifluoroborates with aryl halides or triflates under palladium catalysis. Such processes are fundamental in constructing complex organic architectures, offering moderate to excellent yields and tolerating a variety of functional groups. This methodology has been applied in the synthesis of aryl alkynylations, showcasing the stability and reactivity of potassium alkynyltrifluoroborates towards creating intricately substituted molecules (Molander, Katona, & Machrouhi, 2002), (Molander & Rivero, 2002).

Fluoride Ion Affinity and Lewis Acidity

Research into the Lewis acidity of triarylborane compounds bearing peripheral o-carborane cages has shown significant interest in understanding the binding affinity towards fluoride ions. Such studies highlight the role of multiple carborane substitutions in enhancing Lewis acidity, which is crucial for evaluating the fluoride ion affinity of various boranes and borate salts (Lee et al., 2011).

Synthesis of Enantiomerically Pure Cyclopropanes

Potassium cyclopropyl trifluoroborates serve as precursors for Suzuki-Miyaura cross-coupling reactions with aryl bromides, enabling the synthesis of cyclopropyl-substituted arenes. This method is particularly notable for its retention of configuration, providing a pathway to enantiomerically pure cyclopropanes, a valuable class of compounds in medicinal chemistry and material science (Fang, Yan, & Deng, 2004).

Organic Synthesis and Functional Material Development

Potassium trifluoro(organo)borates are highlighted for their reactivity and stability, offering new perspectives in organic synthesis. These compounds facilitate various reactions, including transmetallation and the formation of difluoroboranes, outperforming traditional boronic acids or esters in terms of reactivity. Such attributes underscore their utility in developing novel synthetic methodologies and functional materials (Darses & Genêt, 2003).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . There are also several precautionary statements associated with this compound, including recommendations for handling and storage, first-aid measures, and disposal considerations .

特性

IUPAC Name |

potassium;2-cyclopropylethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVISKBUGFIDGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC1CC1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)

![methyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2496303.png)

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![N-benzyl-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)